N-Acetyl-2,4-difluoro-L-phenylalanine
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Overview
Description
N-Acetyl-2,4-difluoro-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is acetylated and the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2,4-difluoro-L-phenylalanine typically involves the acetylation of 2,4-difluoro-L-phenylalanine. One common method is the reaction of 2,4-difluoro-L-phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired acetylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2,4-difluoro-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Acetyl-2,4-difluoro-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as a substrate or inhibitor in enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Acetyl-2,4-difluoro-L-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atoms enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: Similar in structure but lacks the fluorine substitutions.
2,4-Difluoro-L-phenylalanine: Similar but without the acetyl group.
N-Acetyl-4-fluoro-L-phenylalanine: Contains only one fluorine atom at the 4 position.
Uniqueness
N-Acetyl-2,4-difluoro-L-phenylalanine is unique due to the presence of both acetyl and fluorine groups, which confer distinct chemical and biological properties. The fluorine atoms increase the compound’s stability and lipophilicity, enhancing its potential as a pharmaceutical agent .
Properties
CAS No. |
831191-81-2 |
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Molecular Formula |
C11H11F2NO3 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(2,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)4-7-2-3-8(12)5-9(7)13/h2-3,5,10H,4H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
XIDWGOCXNHRGMT-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
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